5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-
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Overview
Description
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is a chemical compound that belongs to the class of dithiepins These compounds are characterized by a seven-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Dithiols: Using dithiols and appropriate halogenated compounds under basic conditions.
Sulfur Insertion: Inserting sulfur atoms into pre-formed carbon rings using sulfurizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfur atoms to thiols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using halogenating or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying sulfur-containing compounds’ biological activities.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane: Another sulfur-containing compound with a six-membered ring.
Thianthrene: A sulfur-containing compound with a different ring structure.
Dibenzothiophene: A sulfur-containing compound with a fused ring system.
Uniqueness
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is unique due to its seven-membered ring structure and the presence of a 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to other sulfur-containing compounds.
Properties
CAS No. |
861838-89-3 |
---|---|
Molecular Formula |
C11H11ClS2 |
Molecular Weight |
242.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C11H11ClS2/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11/h2-5,8H,1,6-7H2 |
InChI Key |
JHBIKXWZWWVVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=C(SC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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